molecular formula C8H10Cl3N B1662631 1-(2,3-Dichlorophenyl)ethanamine hydrochloride CAS No. 39959-66-5

1-(2,3-Dichlorophenyl)ethanamine hydrochloride

Cat. No. B1662631
CAS RN: 39959-66-5
M. Wt: 226.5 g/mol
InChI Key: FQTXPVLCCDQRHY-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a compound with the CAS Number: 39959-66-5 and a molecular weight of 226.53 . It is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . This compound effectively reduces blood pressure of spontaneously hypertensive .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride is represented by the linear formula C8H10Cl3N . The InChI code for this compound is 1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be in a dry, room temperature environment .

Scientific Research Applications

Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, a compound structurally related to 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, is a multifunctional biocide registered for use in various recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside notable biofilm and corrosion inhibition properties. These attributes have been validated through laboratory and field evaluations (Walter & Cooke, 1997).

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine, synthesized through reactions involving 2-chloro N-substituted ethanamine hydrochloride, demonstrate significant antiamoebic activity. The compounds' efficacy against the HM1: IMSS strain of Entamoeba histolytica, assessed alongside their cytotoxicity on non-small cell lung cancer cell lines, indicates their potential as antiamoebic agents (Zaidi et al., 2015).

Drug Synthesis

1-(2,3-Dichlorophenyl)ethanamine hydrochloride-related compounds have been used in the synthesis of pharmaceuticals. For example, the novel synthesis of antiobesity drug lorcaserin hydrochloride involves N-protection of 2-(4-chlorophenyl)ethanamine, among other steps, leading to a high-purity final product suitable for scale-up production (Zhu et al., 2015).

Biotransformation for Drug Intermediates

Bacterial strains like Acinetobacter sp. have been utilized for biotransforming 2-chloro-1-(2,4-dichlorophenyl) ethanone, closely related to 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, to produce chiral intermediates of antifungal agents. This process demonstrates high stereoselectivity and enantiomeric excess, making it a promising method for drug intermediate synthesis (Miao et al., 2019).

Synthetic Routes for Pharmaceutical Intermediates

Innovative synthetic routes using derivatives of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride have been developed for key intermediates of drugs like Silodosin. These methods emphasize convenience and economy, crucial for the pharmaceutical industry (Luo et al., 2008).

Synthesis of Biogenic Amine Analogs

2-(4-Azulenyl)ethanamine derivatives, analogous to biogenic amines and synthesized using variants of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, have shown potential in enzyme inhibition studies. These findings suggest applications in biochemistry and pharmacology (Kurokawa, 1983).

Fungicide Development

Ethanamine hydrochloride derivatives have been utilized in the synthesis of novel fungicidal compounds. These derivatives show considerable inhibition against various fungal species, highlighting their potential in agricultural and pharmaceutical applications (Ren-bin, 2007).

Intermediate Synthesis for Cinacalcet

1-(Naphthalen-1-yl)ethanamine, a compound related to 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, is a key intermediate in synthesizing cinacalcet hydrochloride. This synthesis involves practical resolutions and racemization processes, integral to pharmaceutical manufacturing (Mathad et al., 2011).

DNA Binding and Nuclease Activity

Copper(II) complexes of tridentate ligands involving 1-(2,3-Dichlorophenyl)ethanamine hydrochloride show significant DNA binding propensity and nuclease activity. These properties are critical for developing new therapeutic agents and understanding drug-DNA interactions (Kumar et al., 2012).

Safety And Hazards

The safety information for 1-(2,3-Dichlorophenyl)ethanamine hydrochloride indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,3-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTXPVLCCDQRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474684
Record name 1-(2,3-Dichlorophenyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)ethanamine hydrochloride

CAS RN

39959-66-5
Record name 1-(2,3-Dichlorophenyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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